2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a chlorine atom at the 7-position and a dioxaborolane group at the 2-position, making it a unique and potentially valuable compound for various applications.
Preparation Methods
The synthesis of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chlorobenzofuran, which can be obtained through the cyclization of appropriate precursors.
Formation of Dioxaborolane Group: The dioxaborolane group is introduced through a reaction with a boronic acid derivative under specific conditions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to its biological effects.
Comparison with Similar Compounds
2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other benzofuran derivatives:
Similar Compounds: Examples include 2-(7-Bromobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(7-Iodobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Properties
IUPAC Name |
2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDGPAIPCKOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154740-86-9 |
Source
|
Record name | 2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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